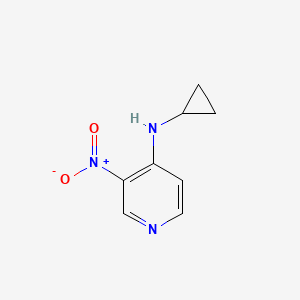
(6-Methoxy-1H-indazol-3-yl)methanol
Vue d'ensemble
Description
“(6-Methoxy-1H-indazol-3-yl)methanol” is a chemical compound with the molecular formula C9H10N2O2 . It has a molecular weight of 178.19 . This compound is an off-white solid .
Molecular Structure Analysis
The InChI code for “(6-Methoxy-1H-indazol-3-yl)methanol” is 1S/C9H10N2O2/c1-13-6-2-3-7-8(4-6)10-11-9(7)5-12/h2-4,12H,5H2,1H3,(H,10,11) . This indicates that the compound contains a methoxy group (-OCH3) and a methanol group (-CH2OH) attached to an indazole ring.Physical And Chemical Properties Analysis
“(6-Methoxy-1H-indazol-3-yl)methanol” is an off-white solid . It has a molecular weight of 178.19 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A series of novel benzofuran-based 1,2,3-triazoles, including compounds with a structural resemblance to (6-Methoxy-1H-indazol-3-yl)methanol, were synthesized using a click chemistry approach. These compounds demonstrated significant antimicrobial activity against a range of microbial species (Sunitha et al., 2017).
Catalytic Applications
A molybdenum(VI) complex with a thiazole-hydrazone ligand, involving a structural moiety related to (6-Methoxy-1H-indazol-3-yl)methanol, was encapsulated in zeolite Y. This material served as a catalyst for the oxidation of primary alcohols and hydrocarbons, showing high catalytic activity, stability, and recyclability (Ghorbanloo & Maleki Alamooti, 2017).
Potential in PET Imaging
(Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, a molecule structurally related to (6-Methoxy-1H-indazol-3-yl)methanol, was identified as a potent and selective inhibitor of PIM1 kinase. It was synthesized as a potential PET probe for imaging of the enzyme PIM1, indicating its applications in medical imaging and diagnostics (Gao et al., 2013).
Surface Site Probing
Methanol, including molecules similar to (6-Methoxy-1H-indazol-3-yl)methanol, was used to probe the nature of surface sites of ceria nanocrystals. This study provided insights into the surface chemistry of metal oxide catalysts, particularly in the context of methanol adsorption and desorption (Wu et al., 2012).
Biological Activity
Antitubercular Activity
Compounds structurally similar to (6-Methoxy-1H-indazol-3-yl)methanol, like new quinolin-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines, were synthesized and evaluated for their in vitro antimycobacterial activity against various Mycobacterium strains. Several of these compounds were found to be active against Mycobacterium tuberculosis, suggesting potential therapeutic applications (Thomas et al., 2011).
Orientations Futures
The future directions for research on “(6-Methoxy-1H-indazol-3-yl)methanol” and related compounds could include further exploration of their synthesis, chemical reactivity, and biological activity. Given the wide range of biological activities exhibited by indazole derivatives, these compounds may have potential applications in the development of new pharmaceuticals .
Mécanisme D'action
Target of Action
Indazole derivatives, which include (6-methoxy-1h-indazol-3-yl)methanol, have been found to bind with high affinity to multiple receptors . They have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Mode of Action
Indazole derivatives have been shown to inhibit, regulate, and/or modulate various kinases . This suggests that (6-Methoxy-1H-indazol-3-yl)methanol may interact with its targets by inhibiting their activity, leading to changes in cellular processes.
Biochemical Pathways
Indazole derivatives have been associated with a wide range of biological properties, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities . This suggests that (6-Methoxy-1H-indazol-3-yl)methanol may affect multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of indazole derivatives have been extensively evaluated . These properties can impact the bioavailability of (6-Methoxy-1H-indazol-3-yl)methanol, influencing its effectiveness as a therapeutic agent.
Result of Action
Indazole derivatives have been shown to possess various biological activities . This suggests that (6-Methoxy-1H-indazol-3-yl)methanol may have similar effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
(6-methoxy-2H-indazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-6-2-3-7-8(4-6)10-11-9(7)5-12/h2-4,12H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCMKIQPUNIMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNC(=C2C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625981 | |
| Record name | (6-Methoxy-2H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxy-1H-indazol-3-yl)methanol | |
CAS RN |
518990-05-1 | |
| Record name | (6-Methoxy-2H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



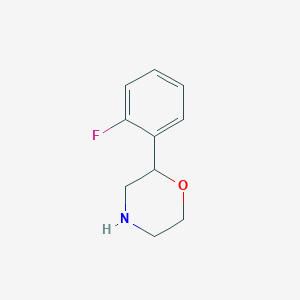
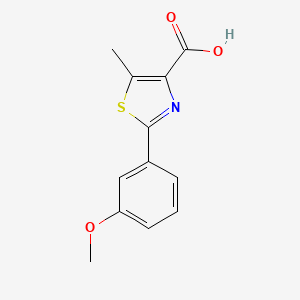
![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)


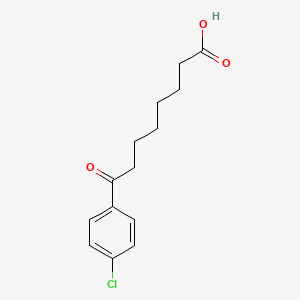
![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)
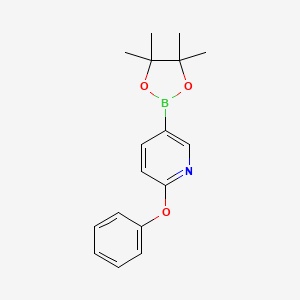

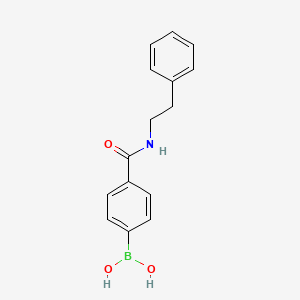
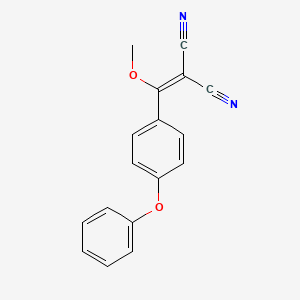
![1-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1358629.png)
